(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
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Overview
Description
®-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This reaction typically proceeds under mild conditions and can be optimized using various catalysts and solvents to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
®-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ®-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding interactions and molecular dynamics provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: Another heterocyclic compound with a fused ring structure, used in pharmaceutical and industrial applications.
Uniqueness
®-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific structural features, such as the presence of a chlorine atom and an ethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(7R)-2-chloro-7-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C10H12ClNO/c1-2-10(13)6-5-7-3-4-8(11)12-9(7)10/h3-4,13H,2,5-6H2,1H3/t10-/m1/s1 |
InChI Key |
CIYRZICGBQOSHI-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@]1(CCC2=C1N=C(C=C2)Cl)O |
Canonical SMILES |
CCC1(CCC2=C1N=C(C=C2)Cl)O |
Origin of Product |
United States |
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